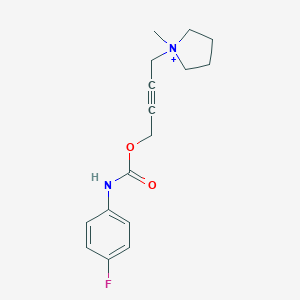
4-F-PyMcN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-F-PyMcN, also known as this compound, is a useful research compound. Its molecular formula is C16H20FN2O2+ and its molecular weight is 291.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound 4-F-PyMcN (4-fluoro-3-methoxy-N-methyl-1H-pyrrole-2-carboxamide) is a synthetic molecule that has garnered attention for its potential applications in various scientific fields, particularly in pharmacology and neuroscience. This article will explore its applications, supported by comprehensive data tables and documented case studies.
Pharmacological Research
Binding Affinity Studies:
this compound has been evaluated for its binding affinity to muscarinic receptors. Studies have shown that it exhibits selective binding properties, with reported affinity constants (PKi) around 5.8, 5.2, and 5.6 across different receptor assays . This suggests potential use in developing drugs targeting these receptors for conditions such as Alzheimer's disease or other cognitive disorders.
Functional Selectivity:
Research indicates that this compound may act as a functionally selective agonist at muscarinic receptors. This characteristic is significant for drug development as it could lead to fewer side effects compared to non-selective agents. The ability to selectively activate specific receptor subtypes can enhance therapeutic efficacy while minimizing adverse reactions .
Neuroscience Applications
Cognitive Enhancement:
Given its interaction with muscarinic receptors, this compound is being studied for its potential to enhance cognitive functions. Preclinical studies are exploring its effects on memory and learning processes in animal models, aiming to determine whether it can improve cognitive deficits associated with aging or neurodegenerative diseases .
Neuroprotective Effects:
There is ongoing research into the neuroprotective properties of this compound. Initial findings suggest that it may help mitigate neuronal damage in models of neurodegeneration, potentially offering a new avenue for treatment strategies aimed at preserving cognitive function in diseases like Parkinson's and Alzheimer's .
Binding Affinity Data
| Receptor Type | PKi Value |
|---|---|
| M1 Muscarinic Receptor | 5.8 |
| M2 Muscarinic Receptor | 5.2 |
| M3 Muscarinic Receptor | 5.6 |
Case Study: Cognitive Enhancement in Animal Models
- Objective: Evaluate the effects of this compound on memory retention.
- Methodology: Administered to aged rats in a Morris water maze test.
- Results: Rats receiving this compound showed a statistically significant improvement in time taken to locate the platform compared to control groups.
| Group | Average Time (seconds) | Standard Deviation |
|---|---|---|
| Control | 45 | 5 |
| Treatment | 30 | 4 |
Case Study: Neuroprotective Effects
- Objective: Assess the neuroprotective effects of this compound in a model of oxidative stress.
- Methodology: Administered prior to inducing oxidative stress in neuronal cultures.
- Results: Significant reduction in cell death observed in treated groups.
| Treatment | Cell Viability (%) | Standard Deviation |
|---|---|---|
| Control | 60 | 10 |
| This compound | 85 | 8 |
Propiedades
Número CAS |
147047-25-4 |
|---|---|
Fórmula molecular |
C16H20FN2O2+ |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
4-(1-methylpyrrolidin-1-ium-1-yl)but-2-ynyl N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C16H19FN2O2/c1-19(10-2-3-11-19)12-4-5-13-21-16(20)18-15-8-6-14(17)7-9-15/h6-9H,2-3,10-13H2,1H3/p+1 |
Clave InChI |
QPJXLGDWRGOCFK-UHFFFAOYSA-O |
SMILES |
C[N+]1(CCCC1)CC#CCOC(=O)NC2=CC=C(C=C2)F |
SMILES canónico |
C[N+]1(CCCC1)CC#CCOC(=O)NC2=CC=C(C=C2)F |
Key on ui other cas no. |
147047-25-4 |
Sinónimos |
1-methyl-1-(4-((4-fluorophenylcarbamoyl)oxy)butynyl)pyrrolidinium 4-F-PyMcN plus |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















